N-(3-methoxybenzyl)-N'-(4-methoxyphenyl)ethanediamide
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Overview
Description
N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of two aromatic rings, one substituted with a methoxy group at the third position and the other at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide typically involves the reaction of 3-methoxybenzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
3-methoxybenzylamine+4-methoxybenzoyl chloride→N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide
Industrial Production Methods
On an industrial scale, the production of N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction: Formation of N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamine.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups and amide bond play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamine
- N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide derivatives
Uniqueness
N-(3-methoxybenzyl)-N’-(4-methoxyphenyl)ethanediamide is unique due to the specific positioning of the methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-8-6-13(7-9-14)19-17(21)16(20)18-11-12-4-3-5-15(10-12)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSBCHLTUJZFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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